molecular formula C21H23N3O2S3 B11517075 2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B11517075
M. Wt: 445.6 g/mol
InChI Key: VOYJEVYHQIBXTC-UHFFFAOYSA-N
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Description

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a carbamoyl group, and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenyl isocyanate with a suitable thiol to form the carbamoyl intermediate. This intermediate is then reacted with 2-ethylsulfanyl-1,3-benzothiazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    [[[(2,6-Dimethylphenyl)carbamoyl]methyl]imino]acetic acid:

Uniqueness

2-({[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-[2-(ETHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is unique due to its combination of a benzothiazole ring and multiple sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H23N3O2S3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C21H23N3O2S3/c1-4-28-21-23-16-9-8-15(10-17(16)29-21)22-18(25)11-27-12-19(26)24-20-13(2)6-5-7-14(20)3/h5-10H,4,11-12H2,1-3H3,(H,22,25)(H,24,26)

InChI Key

VOYJEVYHQIBXTC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSCC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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